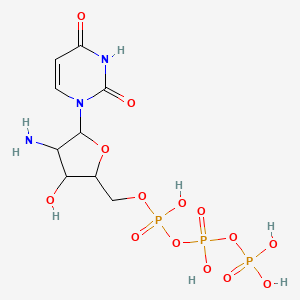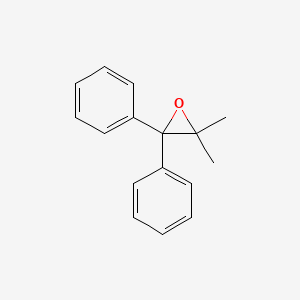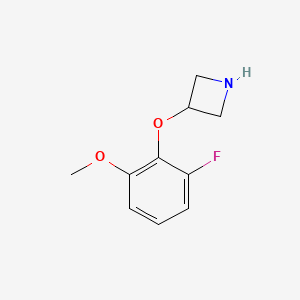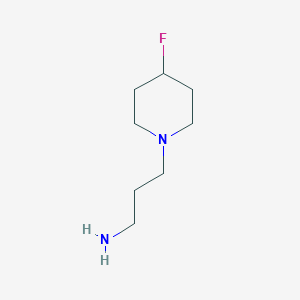
2'-Amino-2'-deoxyuridine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2'-Amino-2'-desoxiuridina-5'-trifosfato es un análogo de nucleótido que ha despertado interés en varios campos científicos debido a sus propiedades únicas. Este compuesto es un derivado del trifosfato de uridina, donde el grupo hidroxilo 2' se reemplaza por un grupo amino. Su fórmula molecular es C9H16N3O14P3, y tiene un peso molecular de 483,16 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2'-Amino-2'-desoxiuridina-5'-trifosfato generalmente implica la protección del grupo amino seguida de la fosforilación. Un método común incluye el uso de N-hidroxiftalimida para proteger el grupo amino durante la síntesis . El nucleósido protegido se fosforila entonces usando agentes fosforilantes como el oxicloruro de fósforo (POCl3) en condiciones controladas para producir el trifosfato .
Métodos de Producción Industrial
La producción industrial del 2'-Amino-2'-desoxiuridina-5'-trifosfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen la protección de los grupos funcionales, la fosforilación selectiva y la purificación utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2'-Amino-2'-desoxiuridina-5'-trifosfato experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Fosforilación: El compuesto se puede fosforilar adicionalmente para formar derivados fosforilados superiores.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan reactivos como el permanganato de potasio (KMnO4) en condiciones suaves.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Fosforilación: Se utilizan agentes fosforilantes como POCl3 en condiciones anhidras.
Principales Productos Formados
Oxidación: Derivados oxo del nucleótido.
Sustitución: Varios nucleótidos sustituidos dependiendo del nucleófilo utilizado.
Fosforilación: Derivados fosforilados superiores del nucleótido.
Aplicaciones Científicas De Investigación
El 2'-Amino-2'-desoxiuridina-5'-trifosfato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como sustrato en reacciones enzimáticas para estudiar la cinética y los mecanismos enzimáticos.
Medicina: Investigado por sus posibles propiedades antivirales al inhibir la replicación del ADN viral.
Industria: Utilizado en la producción de nucleótidos marcados para varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción del 2'-Amino-2'-desoxiuridina-5'-trifosfato implica su incorporación al ADN por las ADN polimerasas. Una vez incorporado, puede inhibir la posterior síntesis de ADN actuando como un terminador de cadena. Esta inhibición se produce porque el grupo amino en la posición 2' interfiere con el proceso normal de emparejamiento de bases y elongación . El compuesto se dirige a las ADN polimerasas virales, convirtiéndolo en un posible agente antiviral .
Comparación Con Compuestos Similares
Compuestos Similares
2'-Amino-2'-desoxiadenosina-5'-trifosfato: Otro análogo de nucleótido con un grupo amino en la posición 2' pero con adenina como base.
2'-Desoxiuridina-5'-trifosfato: Un compuesto similar sin el grupo amino en la posición 2'.
5-Fluorouracilo: Un análogo de pirimidina utilizado en el tratamiento del cáncer que también interfiere con la síntesis de ADN.
Singularidad
El 2'-Amino-2'-desoxiuridina-5'-trifosfato es único debido a la presencia del grupo amino en la posición 2', lo que altera significativamente sus propiedades químicas y actividad biológica. Esta modificación le permite actuar como un terminador de cadena en la síntesis de ADN, convirtiéndolo en una herramienta valiosa en la biología molecular y la investigación antiviral .
Propiedades
Fórmula molecular |
C9H16N3O14P3 |
|---|---|
Peso molecular |
483.16 g/mol |
Nombre IUPAC |
[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18) |
Clave InChI |
RJZLOYMABJJGTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)





![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)





![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
